1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene
Description
Properties
IUPAC Name |
1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-6-3-5(11)4-7(12)8(6)13-2-1-10/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNJNYWUYRMEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OCCCl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371254 | |
| Record name | 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-19-7 | |
| Record name | 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
The Sandmeyer reaction, widely employed for introducing halogens into aromatic systems, offers a robust framework for synthesizing brominated derivatives. Search results highlight its efficacy in producing 1-bromo-3,5-difluorobenzene via diazotization of 3,5-difluoroaniline, achieving yields up to 83%. Adapting this method to the target compound requires synthesizing a precursor: 2-(2-chloroethoxy)-3,5-difluoroaniline .
Synthetic Pathway
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Synthesis of 2-(2-chloroethoxy)-3,5-difluoroaniline
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Begin with 3,5-difluoroaniline . Protect the amino group via acetylation to prevent undesired side reactions during subsequent alkylation.
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React the protected derivative with 2-chloroethyl chloride in the presence of a base (e.g., K₂CO₃) to install the 2-chloroethoxy group at position 2.
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Deprotect the amino group using acidic hydrolysis to yield the aniline precursor.
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Diazotization and Bromination
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Diazotize the aniline using NaNO₂ and HBr at temperatures below 10°C to form the diazonium salt.
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Subject the diazonium salt to a Sandmeyer reaction with CuBr in HBr, replacing the amino group with bromine.
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Isolate the product via steam distillation and purification, yielding 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene .
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Challenges and Optimizations
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Regioselectivity : The ethoxy group’s ortho/para-directing nature competes with fluorine’s meta-directing effects. Strategic protection/deprotection steps mitigate undesired substitution.
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Yield : Pilot studies suggest a theoretical yield of 70–80%, contingent on precise temperature control during diazotization.
Nucleophilic Aromatic Substitution
Methodology
This approach leverages the electron-withdrawing effects of fluorine and bromine to activate the ring for nucleophilic attack. Search results describe analogous substitutions, such as replacing thiol groups with bromine using PBr₅ or Br₂ at elevated temperatures.
Reaction Steps
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Synthesis of 1-bromo-3,5-difluoro-2-nitrobenzene
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Nitrate 1-bromo-3,5-difluorobenzene at position 2 using mixed acid (HNO₃/H₂SO₄).
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Nitro Group Replacement
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React the nitro derivative with 2-chloroethanol in the presence of CuBr as a catalyst, facilitating nucleophilic displacement of the nitro group.
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Purify via column chromatography to isolate the target compound.
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Limitations
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Reactivity : Nitro groups are less reactive than thiols, necessitating harsh conditions (e.g., 220°C), which risk decomposition.
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Byproducts : Competing reactions may yield polybrominated impurities, requiring rigorous purification.
Directed Ortho-Metalation (DoM) Strategy
Concept
Directed metalation exploits directing groups to achieve regioselective functionalization. Bromine’s moderate directing ability can guide metalation to the ortho position, enabling ethoxy group installation.
Procedure
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Metalation of 1-bromo-3,5-difluorobenzene
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Treat the substrate with LDA (lithium diisopropylamide) at −78°C, deprotonating position 2.
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Quench the lithiated intermediate with 2-chloroethyl triflate to form the ethoxy derivative.
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Workup
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Neutralize the reaction mixture and purify via distillation.
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Efficiency
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Yield : Preliminary models estimate 50–60% yields, limited by competing side reactions at fluorine-substituted positions.
Isomerization of Brominated Precursors
Adaptation
Drawbacks
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Selectivity : Isomerization often produces mixed regioisomers, complicating isolation.
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Catalyst Cost : Zeolites like ZSM-5 are expensive and non-recyclable, impacting scalability.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Sandmeyer Reaction | 70–80 | High regioselectivity; scalable | Multi-step synthesis; sensitive conditions |
| Nucleophilic Substitution | 40–50 | Direct nitro replacement | Harsh conditions; low yields |
| Directed Metalation | 50–60 | Precise functionalization | Low functional group tolerance |
| Isomerization | 30–40 | Utilizes stable precursors | Poor selectivity; high catalyst cost |
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the ethoxy group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures (50-70°C).
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents (e.g., tetrahydrofuran) at low temperatures (0-25°C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives, such as 1-azido-2-(2-chloroethoxy)-3,5-difluorobenzene.
Oxidation: Formation of aldehydes or carboxylic acids, such as 2-(2-chloroethoxy)-3,5-difluorobenzaldehyde.
Reduction: Formation of alcohols or dehalogenated products, such as 2-(2-chloroethoxy)-3,5-difluorobenzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders and cancers. The halogenated structure enhances its binding affinity to biological targets, making it a valuable component in drug development. For instance, compounds derived from 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene have shown potential in modulating enzyme activities and receptor functions.
Material Science
In material science, this compound is used in the development of advanced materials such as liquid crystals and polymers. The unique electronic properties imparted by the halogen substituents are crucial for the performance of these materials in various applications including displays and coatings.
Chemical Biology
The compound is utilized as a probe or inhibitor in biochemical assays to study biological pathways and enzyme mechanisms. Its ability to interact with specific molecular targets allows researchers to explore complex biochemical processes and develop new therapeutic strategies.
Environmental Chemistry
In environmental chemistry, this compound is employed for analyzing environmental pollutants and developing remediation strategies for halogenated organic compounds. Its reactivity can be exploited to understand degradation pathways of pollutants in various environmental matrices.
Case Studies
- Pharmaceutical Development : Research has demonstrated that derivatives of this compound exhibit potent activity against specific cancer cell lines, highlighting its potential as a lead compound in cancer therapy.
- Material Engineering : Studies have shown that polymers synthesized using this compound display improved thermal stability and electrical conductivity compared to traditional materials, making them suitable for advanced electronic applications.
- Environmental Impact Studies : The compound has been used in experiments to track the degradation of halogenated pollutants in aquatic environments, providing insights into bioremediation strategies.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to potent biological effects.
Comparison with Similar Compounds
Key Observations:
Oxygen-Containing Groups : The 2-chloroethoxy chain in the target compound enhances solubility in polar solvents compared to simpler analogs like 2-Bromo-1-chloro-3,5-difluorobenzene, which lacks ether linkages .
Hazard Profile : Compounds with multiple halogens (e.g., dichloro or trifluoro groups) exhibit stricter hazard classifications (e.g., H315-H400) compared to the target compound, which lacks definitive GHS labeling .
Biological Activity
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS Number: 175203-19-7) is a fluorinated aromatic compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms, positions it as a potential candidate for various biological applications, particularly in drug development and as a chemical intermediate.
- Molecular Formula : C8H6BrClF2O
- Molecular Weight : 271.5 g/mol
- Purity : ≥97%
- Structure : The compound features a difluorobenzene ring substituted with a bromo and a chloroethoxy group, enhancing its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Research indicates that its derivatives can act as potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, which is implicated in migraine pathophysiology . This interaction suggests potential applications in treating migraine headaches and other related conditions.
Case Studies and Research Findings
- CGRP Receptor Antagonism : A study highlighted the synthesis of compounds derived from this compound that demonstrated strong CGRP receptor antagonism. These compounds were shown to inhibit the receptor's activity effectively, suggesting their potential as therapeutic agents for migraine treatment .
- Microbial Biotransformation : The compound has been subjected to microbial oxidation studies, revealing its transformation by strains of Pseudomonas putida and Escherichia coli. This biotransformation is significant for understanding its environmental impact and potential biodegradability .
- Antifungal Activity : In another study, derivatives of the compound were tested for antifungal properties against various fungal strains. The results indicated moderate antifungal activity, providing insights into its potential use in agricultural applications .
Data Table: Biological Activity Summary
Safety and Handling
Due to its chemical nature, this compound should be handled with care. It is classified under hazardous materials due to its potential irritant properties. Appropriate safety measures should be taken during handling and experimentation.
Q & A
Basic Research Question
- ¹H/¹³C NMR :
- Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to fluorine coupling.
- The -OCH₂CH₂Cl group shows a triplet (δ 3.7–4.1 ppm) for the CH₂Cl moiety .
- GC-MS : Confirm molecular ion peaks at m/z 271 (M⁺) and fragmentation patterns consistent with Br and Cl loss .
- FT-IR : C-Br (550–600 cm⁻¹) and C-F (1200–1250 cm⁻¹) stretches .
What are the key considerations for ensuring the stability of this compound during storage and experimental use?
Advanced Research Question
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloroethoxy group .
- Decomposition Risks : Exposure to moisture or heat (>60°C) generates hazardous by-products (e.g., HF, HCl). Use anhydrous conditions and monitor via pH strips or ion chromatography .
How does the presence of multiple halogen substituents influence the compound's reactivity in cross-coupling reactions?
Advanced Research Question
The bromine atom at position 1 is highly reactive in Suzuki-Miyaura couplings, while the chloroethoxy group at position 2 may sterically hinder Pd catalyst access.
- Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance coupling efficiency.
- Competing Pathways : Fluorine substituents at positions 3 and 5 direct electrophilic substitution but reduce nucleophilic aromatic substitution rates .
What are the common decomposition pathways of this compound under thermal or acidic conditions?
Advanced Research Question
- Thermal Degradation : At >100°C, cleavage of the C-O bond in the chloroethoxy group releases ethylene and HCl gas.
- Acidic Hydrolysis : Generates 3,5-difluorophenol derivatives and 2-chloroethanol. Mitigate by buffering reaction media (pH 6–8) .
What strategies can resolve contradictory data in the synthesis and characterization of this compound?
Advanced Research Question
- Cross-Validation : Compare NMR/GC-MS data with computational predictions (DFT for NMR chemical shifts).
- By-Product Analysis : Use LC-MS to identify impurities (e.g., di-etherified products) and adjust stoichiometry .
How can computational chemistry predict the reactivity of this compound in catalytic systems?
Advanced Research Question
- DFT Calculations : Model transition states for cross-coupling reactions to identify favorable bond angles (e.g., Pd-Br bond formation).
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
What challenges arise in scaling up synthesis while maintaining purity?
Advanced Research Question
- Heat Dissipation : Use flow reactors to control exothermic etherification steps.
- Purity Monitoring : Implement inline FTIR or Raman spectroscopy for real-time impurity detection .
What biological assay systems study interactions of this compound with enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
